molecular formula C9H12N3O7P B1201724 Cyclic cmp CAS No. 3616-08-8

Cyclic cmp

Cat. No.: B1201724
CAS No.: 3616-08-8
M. Wt: 305.18 g/mol
InChI Key: WCPTXJJVVDAEMW-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic cytidine monophosphate, also known as cyclic CMP, is a cyclic nucleotide derived from cytidine triphosphate. It is a secondary messenger involved in various cellular processes. Unlike its more well-known counterparts, cyclic adenosine monophosphate and cyclic guanosine monophosphate, this compound has only recently been recognized for its role in cellular signaling .

Mechanism of Action

cCMP and cUMP are second messengers functioning in bacterial immunity against viruses . They activate immune effectors that execute an antiviral response . A crystal structure of a uridylate cyclase enzyme from this family explains the molecular mechanism of selectivity for pyrimidines as cyclization substrates .

Future Directions

The research on cCMP and cUMP has entered a new era with the identification of specific cytidylyl and uridylyl cyclases . Future studies will examine in detail which transporters, both in mammals and in bacteria, can translocate cCMP and cUMP across membranes . This research will identify novel enzymatic activities and cyclic nucleotide products, clarify the mechanistic details underlying enzyme activation by phage infection, and define the rules that govern nucleotide selection at the level of the enzyme (substrate) and receptor (ligand) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic CMP can be synthesized through enzymatic reactions involving cytidylyl cyclase enzymes. These enzymes catalyze the conversion of cytidine triphosphate to this compound under specific conditions . The reaction typically requires the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. Current methods primarily involve the use of recombinant bacterial systems engineered to express cytidylyl cyclase enzymes. These systems can produce this compound in significant quantities, which can then be purified using chromatographic techniques .

Properties

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPTXJJVVDAEMW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54925-33-6 (mono-hydrochloride salt)
Record name Cyclic CMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10957571
Record name 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3616-08-8
Record name Cyclic CMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic CMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclic cmp
Reactant of Route 2
Cyclic cmp
Reactant of Route 3
Cyclic cmp
Reactant of Route 4
Cyclic cmp
Reactant of Route 5
Cyclic cmp
Reactant of Route 6
Cyclic cmp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.